molecular formula C12H19N3O2 B12987369 tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

Cat. No.: B12987369
M. Wt: 237.30 g/mol
InChI Key: PRWIRDDBWNCWJQ-UHFFFAOYSA-N
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Description

tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a privileged chemical scaffold extensively employed in the design and synthesis of novel kinase inhibitors. This diazepine-fused pyrazole core serves as a central template for medicinal chemists aiming to develop potent and selective therapeutic agents. Its primary research value lies in its ability to be efficiently elaborated into molecules that target key oncogenic and inflammatory pathways. A prominent application is its use as a key synthetic intermediate in the development of irreversible Bruton's Tyrosine Kinase (BTK) inhibitors, such as a class of compounds related to Zanubrutinib (source) . Researchers utilize this scaffold to explore structure-activity relationships (SAR) by functionalizing the diazepine ring, allowing for precise modulation of potency, selectivity, and pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group is a critical feature, providing synthetic versatility for further derivatization while ensuring stability during multi-step synthetic sequences. This compound is for research applications only, including early-stage drug discovery, chemical biology probe development, and the investigation of intracellular signaling mechanisms.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl 4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-7-4-8-15-10(9-14)5-6-13-15/h5-6H,4,7-9H2,1-3H3

InChI Key

PRWIRDDBWNCWJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=CC=N2)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones, followed by cyclization and esterification to introduce the tert-butyl group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a][1,4]diazepines exhibit anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific kinases associated with cancer cell growth .

2. Neuroprotective Effects
Tert-butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate has been investigated for its neuroprotective effects. It may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anti-inflammatory Properties
The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in the context of chronic inflammatory diseases where modulation of the immune response is beneficial .

Biochemical Applications

1. Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This characteristic can be leveraged in drug design to create more effective therapeutic agents targeting specific metabolic disorders .

2. Drug Development
The structural features of this compound make it a valuable scaffold in medicinal chemistry for developing new drugs. Its ability to interact with various biological targets allows for the synthesis of novel analogs with enhanced efficacy and reduced side effects .

Toxicological Insights

1. Safety Profile Assessment
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological studies have been conducted to evaluate its hepatotoxicity and other organ-specific toxicities using advanced screening methods that comply with regulatory standards .

2. Risk Assessment Models
The compound's effects on liver enzymes and potential hepatotoxicity have been assessed using non-animal testing methods as part of a broader initiative to adhere to ethical standards in research. These models help predict human relevance based on observed animal data and biochemical pathways affected by the compound .

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the anticancer efficacy of tert-butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection
In a neuroprotective study involving animal models of Parkinson's disease, administration of tert-butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine resulted in improved motor functions and reduced neuronal loss compared to control groups.

Mechanism of Action

The mechanism of action of tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. This modulation can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazolo-diazepine derivatives with modifications that influence reactivity, solubility, and biological activity. Below is a detailed comparison with analogous structures:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Applications
tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate None (parent structure) C₁₂H₁₉N₃O₂ 253.30 ≥97% Pharmaceutical intermediate for antiviral/neurological agents
tert-Butyl 2-amino-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate hydrochlorides1) 2-amino group, HCl salt C₁₂H₂₁ClN₄O₂ 288.77 ≥95% Precursor for kinase inhibitors; enhanced solubility due to HCl salt
tert-Butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate 7-hydroxy group C₁₂H₁₉N₃O₃ 253.30 N/A Intermediate for RSV polymerase inhibitors; hydroxyl improves hydrogen bonding
tert-Butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate 2-hydroxymethyl group C₁₃H₂₁N₃O₃ 267.33 N/A Functionalized building block for antibody-drug conjugates (ADCs)
tert-Butyl 5-((2-nitrophenyl)sulfonyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate 5-(2-nitrophenyl)sulfonyl C₁₉H₂₃N₅O₆S 449.49 N/A Non-nucleoside inhibitor of respiratory syncytial virus (RSV) polymerase

Biological Activity

Tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉N₃O₃
  • Molecular Weight : 253.30 g/mol
  • CAS Number : 1823389-42-9
  • Melting Point : 55–57 °C

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that derivatives of pyrazolo[1,5-a][1,4]diazepines may act as selective serotonin reuptake inhibitors (SSRIs), indicating potential use in treating depression and anxiety disorders.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, suggesting its potential utility in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disease contexts.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A notable synthetic route includes:

  • Starting with readily available precursors.
  • Utilizing a six-step process that includes cyclization and functionalization reactions to achieve the desired structure with high yield and purity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
AntidepressantExhibited SSRI-like effects in animal models.
Anti-inflammatoryReduced cytokine production in vitro.
NeuroprotectionProtected against oxidative stress-induced cell death.

Detailed Findings

  • Antidepressant Activity :
    • In a controlled study on rodents, administration of tert-butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine resulted in significant reductions in depressive behaviors as measured by forced swim tests (FST) and tail suspension tests (TST) .
  • Anti-inflammatory Mechanism :
    • The compound was shown to inhibit the expression of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism that may involve modulation of NF-kB signaling pathways .
  • Neuroprotective Mechanism :
    • In vitro studies demonstrated that tert-butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine could significantly reduce apoptosis in neuronal cell lines exposed to oxidative stressors such as hydrogen peroxide .

Q & A

Q. Table 1. Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
Boc protectionBoc₂O, DMAP, DCM85–90
Carboxylic acid activationIsobutyl chloroformate, THF, 0°C41
NaBH₄ reductionNaBH₄, H₂O, 0°C41
Aniline substitutionAniline, Et₃N, THF20

Q. Table 2. Computational Parameters for Reactivity Prediction

ParameterValue (DFT/B3LYP)Application
HOMO-LUMO gap4.2 eVPredicts electrophilic sites
Mulliken chargesN1: –0.35, C5: +0.21Guides nucleophilic attack

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